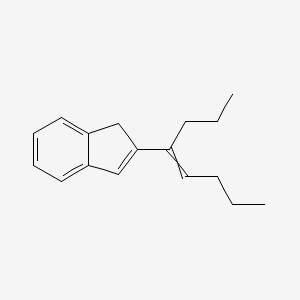

2-(Oct-4-en-4-yl)-1H-indene

Description

Structure

3D Structure

Properties

CAS No. |

917970-81-1 |

|---|---|

Molecular Formula |

C17H22 |

Molecular Weight |

226.36 g/mol |

IUPAC Name |

2-oct-4-en-4-yl-1H-indene |

InChI |

InChI=1S/C17H22/c1-3-5-9-14(8-4-2)17-12-15-10-6-7-11-16(15)13-17/h6-7,9-12H,3-5,8,13H2,1-2H3 |

InChI Key |

PRVVRKIZWWMIMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C(CCC)C1=CC2=CC=CC=C2C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oct 4 En 4 Yl 1h Indene and Its Precursors

Retrosynthetic Analysis for the Indene (B144670) and Oct-4-en-4-yl Moieties

A retrosynthetic analysis of 2-(oct-4-en-4-yl)-1H-indene suggests several key disconnections. The most logical initial disconnection is at the C2-position of the indene ring, separating the indene nucleus from the oct-4-en-4-yl side chain. This leads to an indene synthon, which could be a 2-halo-1H-indene or a related reactive intermediate, and an organometallic reagent derived from the oct-4-en-4-yl moiety.

Alternatively, the indene ring itself can be disconnected, suggesting a precursor that can undergo cyclization. A common strategy involves the intramolecular cyclization of a suitably substituted aromatic compound. For the oct-4-en-4-yl side chain, a disconnection across the double bond points towards precursors such as smaller alkenes or alkynes that can be coupled via reactions like olefin metathesis or cross-coupling.

Strategies for Indene Ring Formation with Alkene Substituents

The formation of a 2-substituted indene ring can be achieved through various synthetic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular cyclization reactions are a powerful tool for the synthesis of the indene scaffold. One common approach is the Friedel-Crafts-type cyclization of a phenylpropane derivative. In the context of the target molecule, a precursor bearing the oct-4-en-4-yl group could be designed to undergo acid-catalyzed cyclization to form the indene ring.

Another approach involves the cyclization of ortho-alkynylstyrenes. This method, often catalyzed by transition metals, can provide access to a wide range of substituted indenes. The synthesis of a precursor containing both the styrenyl and the oct-4-en-4-yl-alkynyl moieties would be a potential route.

Palladium-catalyzed cross-coupling reactions offer a versatile and efficient means of constructing the 2-substituted indene system. A plausible strategy would involve the coupling of a 2-halo-1H-indene with an organometallic reagent containing the oct-4-en-4-yl chain, such as an organoboron or organozinc species.

The following table illustrates the potential of a Suzuki coupling reaction for the synthesis of 2-substituted indenes, which could be adapted for the target molecule.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 1 | 2-Bromo-1H-indene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 92 |

| 2 | 2-Iodo-1H-indene | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | K₃PO₄ | Dioxane | 85 |

| 3 | 2-Bromo-1H-indene | (E)-Hex-1-en-1-ylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | THF/H₂O | 88 |

This table is illustrative and based on general knowledge of Suzuki coupling reactions. Specific conditions for the synthesis of this compound would require experimental optimization.

Synthesis of the Oct-4-en-4-yl Side Chain: Stereoselective Considerations

Olefin metathesis, particularly cross-metathesis, is a powerful method for the formation of substituted alkenes. To synthesize the oct-4-en-4-yl moiety, a reaction between 1-butene (B85601) and 1-pentene (B89616) could be envisioned, catalyzed by a ruthenium-based catalyst such as a Grubbs catalyst. However, this would likely lead to a mixture of products. A more controlled approach would involve the cross-metathesis of a terminal alkene with a more complex olefin.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi coupling, can be employed to construct the C-C double bond. For instance, the coupling of a vinyl halide with an appropriate organometallic reagent can provide the desired alkene.

The stereochemistry of the double bond in the oct-4-en-4-yl side chain can be influenced by the choice of synthetic method and reaction conditions. For example, in Wittig-type reactions, the use of stabilized ylides generally favors the formation of the (E)-isomer, while non-stabilized ylides tend to give the (Z)-isomer.

In the case of alkyne reductions, the choice of reducing agent is crucial. The reduction of an internal alkyne (oct-4-yne) with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) would predominantly yield the (E)-alkene. Conversely, catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, would result in the syn-addition of hydrogen to produce the (Z)-alkene.

The following table provides a summary of common methods for stereoselective alkene synthesis that could be applied to the oct-4-en-4-yl side chain.

| Reaction | Reagents | Substrate | Product Stereochemistry |

| Wittig Reaction (stabilized ylide) | Ph₃P=CHCO₂Et | Aldehyde/Ketone | Predominantly (E) |

| Wittig Reaction (non-stabilized ylide) | Ph₃P=CHCH₃ | Aldehyde/Ketone | Predominantly (Z) |

| Horner-Wadsworth-Emmons Reaction | (EtO)₂P(O)CH₂R | Aldehyde/Ketone | Predominantly (E) |

| Dissolving Metal Reduction | Na, NH₃ (l) | Internal Alkyne | (E)-Alkene |

| Catalytic Hydrogenation (Lindlar's catalyst) | H₂, Pd/CaCO₃, quinoline | Internal Alkyne | (Z)-Alkene |

This table presents general trends in stereoselectivity. The actual E/Z ratio can be influenced by substrate structure and specific reaction conditions.

Optimization of Reaction Conditions and Yields for this compound

Achieving high yields and purity in the synthesis of this compound via palladium-catalyzed cross-coupling reactions is critically dependent on the fine-tuning of several interconnected parameters. These include the choice of solvent, reaction temperature, catalyst loading, and the design of the ligand coordinated to the palladium center.

Solvent Effects and Temperature Dependencies

The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions, influencing catalyst stability, solubility of reagents, and the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. rsc.orgwhiterose.ac.ukresearchgate.net The choice of solvent can significantly impact the reaction's efficiency and selectivity. nih.govnih.gov

For Suzuki-Miyaura couplings, a variety of solvents can be employed, often in combination with water. whiterose.ac.uk Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and ethers like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) are commonly used. nih.govnih.gov The polarity of the solvent can influence the nature of the active catalytic species. For instance, less polar solvents may favor neutral palladium complexes, while highly polar solvents can stabilize anionic palladium species, which can alter the reaction's chemoselectivity. whiterose.ac.uknih.gov

The reaction temperature is another critical parameter that must be carefully controlled. While higher temperatures generally increase reaction rates, they can also lead to undesired side reactions, such as ligand degradation, catalyst decomposition, or isomerization of the product. rsc.org In the context of Suzuki-Miyaura couplings, a dramatic temperature dependence on product selectivity has been observed in certain systems. rsc.orgresearchgate.net Finding the optimal temperature is often a matter of empirical investigation, balancing the need for a reasonable reaction rate with the imperative of maintaining the integrity of the catalyst and the desired product. researchgate.net For many palladium-catalyzed couplings, temperatures in the range of 80-120 °C are often found to be effective. mdpi.com

Below is a hypothetical data table illustrating the potential impact of solvent and temperature on the yield of this compound via a Suzuki-Miyaura coupling of 2-bromo-1H-indene and (E)-oct-4-en-4-ylboronic acid.

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Toluene/H₂O | 80 | 45 |

| 2 | Toluene/H₂O | 100 | 65 |

| 3 | DMF/H₂O | 80 | 75 |

| 4 | DMF/H₂O | 100 | 88 |

| 5 | 1,4-Dioxane/H₂O | 100 | 82 |

Catalyst Loading and Ligand Design

The efficiency of a palladium-catalyzed cross-coupling reaction is profoundly influenced by the nature of the ligands coordinated to the palladium center and the amount of catalyst used (catalyst loading). The ligand's role is to stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its electronic and steric properties to facilitate the catalytic cycle. libretexts.org

For challenging cross-couplings, such as those involving sterically hindered substrates or the formation of trisubstituted alkenes, the use of bulky and electron-rich phosphine (B1218219) ligands is often beneficial. nih.govnih.gov Ligands like SPhos and XPhos have demonstrated broad utility in Suzuki-Miyaura and other cross-coupling reactions, often enabling reactions to proceed at lower temperatures and with lower catalyst loadings. incatt.nl The design of ligands can also be used to control the selectivity of a reaction, for instance, by promoting the desired coupling pathway over potential side reactions. incatt.nl

Catalyst loading is a crucial factor from both an economic and environmental perspective. While higher catalyst loadings can lead to faster reactions and higher conversions, minimizing the amount of the expensive and potentially toxic palladium catalyst is highly desirable. libretexts.org Optimization studies often aim to identify the lowest catalyst loading that provides a satisfactory yield in a reasonable timeframe. Typical catalyst loadings for palladium-catalyzed cross-coupling reactions can range from 0.5 to 5 mol%. covasyn.com

The following interactive data table provides a hypothetical illustration of how catalyst loading and ligand choice could be optimized for the Heck reaction between 2-bromo-1H-indene and oct-4-ene to produce this compound.

| Entry | Ligand | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| 1 | PPh₃ (Triphenylphosphine) | 2.0 | 55 |

| 2 | PPh₃ (Triphenylphosphine) | 1.0 | 48 |

| 3 | BINAP | 1.0 | 72 |

| 4 | XPhos | 1.0 | 92 |

| 5 | XPhos | 0.5 | 89 |

Advanced Spectroscopic and Chromatographic Characterization of 2 Oct 4 En 4 Yl 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural determination of organic compounds in solution. For 2-(Oct-4-en-4-yl)-1H-indene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon resonances, confirming the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound, recorded in a suitable deuterated solvent such as CDCl₃, reveals distinct signals corresponding to the aromatic protons of the indene (B144670) ring, the vinylic proton of the indene moiety, the protons of the methylene bridge, and the protons of the octenyl side chain. The aromatic region typically displays complex multiplets for the protons on the benzene (B151609) ring of the indene structure. A characteristic singlet or narrow multiplet is expected for the vinylic proton at the 3-position of the indene ring. The allylic protons of the indene ring at the 1-position generally appear as a singlet.

The alkene protons on the octenyl chain are expected to show characteristic chemical shifts and coupling patterns. The vinylic proton at the 5-position of the octenyl chain would likely appear as a triplet due to coupling with the adjacent methylene protons. The protons of the terminal methyl groups and the methylene groups along the aliphatic chain will resonate in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the aromatic, vinylic, and aliphatic carbons. The quaternary carbons of the indene ring and the double bond of the octenyl chain are readily identifiable. The chemical shifts of the indene carbons are influenced by the substitution pattern. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Indene-H1 | ~3.4 | ~38.0 |

| Indene-H3 | ~6.7 | ~122.0 |

| Indene-H4/H7 | ~7.4-7.2 | ~124.0-127.0 |

| Indene-H5/H6 | ~7.2-7.0 | ~121.0-125.0 |

| Octenyl-H5 | ~5.4 (t) | ~129.0 |

| Octenyl-H3/H6 | ~2.1 (m) | ~30.0-35.0 |

| Octenyl-H2/H7 | ~1.4 (m) | ~22.0-29.0 |

| Octenyl-H1/H8 | ~0.9 (t) | ~14.0 |

| Indene-C2 | - | ~145.0 |

| Indene-C3a/C7a | - | ~143.0-144.0 |

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions. 't' denotes a triplet and 'm' denotes a multiplet.

To establish the precise connectivity of atoms within the this compound molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, confirming the connectivity within the indene ring and the octenyl side chain. sdsu.edu For instance, cross-peaks would be observed between the vinylic proton at the 5-position of the octenyl chain and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. youtube.com This is particularly useful for identifying the connection point of the octenyl chain to the indene ring, by observing a correlation between the allylic protons of the octenyl chain and the C2 carbon of the indene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be used to confirm the stereochemistry around the double bond in the octenyl chain.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₇H₂₂. The exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula with high confidence.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Formula |

|---|---|---|---|

| [M]+• | 226.1722 | (Predicted) | C₁₇H₂₂ |

| [M+H]+ | 227.1799 | (Predicted) | C₁₇H₂₃ |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation by collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. nih.gov For this compound, the fragmentation pattern is expected to be dominated by cleavages within the octenyl side chain and rearrangements of the indene ring.

A plausible fragmentation pathway would involve the cleavage of the allylic C-C bond, leading to the formation of a stable indenyl cation or a related tropylium-like ion. Fragmentation of the octenyl chain could occur via McLafferty rearrangement if a suitable gamma-hydrogen is available, or through various C-C bond cleavages along the chain. researchgate.net

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment Structure/Formula |

|---|---|

| 115 | Indenyl cation (C₉H₇)⁺ |

| 141 | [M - C₆H₁₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. scispace.com

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic and aliphatic groups. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the alkene in the side chain will give rise to bands in the 1650-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations of the aromatic ring can provide information about the substitution pattern.

The Raman spectrum will also show these characteristic vibrations, but with different relative intensities compared to the IR spectrum. Non-polar bonds, such as the C=C bond of the alkene, often produce strong signals in the Raman spectrum.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| Alkene C=C Stretch | ~1650 | ~1650 (strong) |

| Aromatic C=C Stretch | 1600, 1475 | 1600, 1475 |

| CH₂ Bending | ~1465 | ~1465 |

Characteristic Vibrations of Indene and Alkene Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by the distinct vibrational modes of its two primary structural components: the indene nucleus and the octenyl side chain.

The indene moiety exhibits several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, a region that distinguishes them from aliphatic C-H stretches. orgchemboulder.com The indene ring, being an aromatic system, shows sharp peaks in the range of 3100-3050 cm⁻¹. The C=C stretching vibrations within the fused ring system give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also prominent in the fingerprint region, between 900 and 675 cm⁻¹, and their specific positions can provide information about the substitution pattern of the aromatic ring.

The alkene moiety , specifically the tetrasubstituted C=C double bond in the oct-4-en-4-yl chain, presents a more subtle challenge for IR analysis. The C=C stretching vibration for a tetrasubstituted alkene is often weak or absent in the IR spectrum due to the lack of a significant change in dipole moment during the vibration. scribd.comspectroscopyonline.com When observed, it typically appears in the 1675-1665 cm⁻¹ range. scribd.comlibretexts.org More informative are the C-H stretching and bending vibrations of the aliphatic portions of the octenyl chain. The sp³ C-H stretching vibrations of the methyl and methylene groups occur in the 2960-2850 cm⁻¹ range. orgchemboulder.com Bending vibrations for these groups, such as scissoring and rocking, are found in the fingerprint region (approximately 1470-1370 cm⁻¹).

A hypothetical summary of the characteristic IR absorptions for this compound is presented in the table below.

| Frequency Range (cm⁻¹) | Intensity | Assignment | Moiety |

| 3100-3050 | Medium | Aromatic C-H Stretch | Indene |

| 2960-2850 | Strong | Aliphatic C-H Stretch (CH₃, CH₂) | Octenyl |

| 1670 (hypothetical) | Weak | C=C Stretch (tetrasubstituted) | Alkene |

| 1605, 1580, 1470 | Medium-Weak | Aromatic C=C Ring Stretch | Indene |

| 1465 | Medium | CH₂ Scissoring | Octenyl |

| 1375 | Medium | CH₃ Bending | Octenyl |

| 850-700 | Strong | Aromatic C-H Out-of-Plane Bending | Indene |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy orbitals. For this compound, the chromophore responsible for UV absorption is the conjugated π-system of the indene ring.

The extent of conjugation is a primary determinant of the wavelength of maximum absorption (λmax). msu.edu The indene system, which consists of a benzene ring fused to a five-membered ring with a double bond, creates an extended conjugated system. The presence of an alkyl substituent at the 2-position of the indene ring can cause a small bathochromic (red) shift in the λmax compared to unsubstituted indene. This is due to the electron-donating nature of the alkyl group, which slightly perturbs the energy levels of the π molecular orbitals.

The λmax for conjugated dienes and aromatic compounds can be estimated using Woodward-Fieser rules. wikipedia.orgslideshare.netamrita.edu For a substituted indene system, we can predict the approximate λmax by considering the base value for the chromophore and adding increments for substituents. The octenyl group is an alkyl substituent. The electronic transitions observed are typically π → π* transitions, which are characteristic of conjugated systems and generally have high molar absorptivity (ε) values. bspublications.net

A hypothetical UV-Vis absorption data table for this compound in a non-polar solvent like hexane is provided below.

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Solvent |

| ~225 | 15,000 | π → π | Hexane |

| ~268 | 8,000 | π → π | Hexane |

| ~275 | 7,500 | π → π* | Hexane |

Chromatographic Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. For a non-polar compound like this compound, gas chromatography and high-performance liquid chromatography are the methods of choice.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. This compound, being a hydrocarbon, is amenable to GC analysis. The retention time in GC is influenced by the compound's volatility and its interaction with the stationary phase of the column. phenomenex.comdrawellanalytical.com For the separation of isomers or closely related hydrocarbons, a non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane or a phenyl-substituted polysiloxane stationary phase, is typically used. The retention time would be expected to increase with the molecular weight and decrease with volatility.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative separations. For a non-polar molecule like this compound, reversed-phase HPLC is the most common approach. cdnsciencepub.comnih.gov In this mode, a non-polar stationary phase, such as C18-silica, is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The retention of the analyte is primarily driven by hydrophobic interactions, with more non-polar compounds having longer retention times. The use of a UV detector set at one of the λmax values (e.g., 268 nm) would allow for sensitive detection.

The following table provides hypothetical chromatographic conditions and expected results for the analysis of this compound.

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Expected Retention Time (min) |

| GC | 5% Phenyl Polysiloxane (30 m x 0.25 mm) | Helium | FID | ~15.2 |

| HPLC | C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water (85:15) | UV @ 268 nm | ~8.5 |

The molecule this compound possesses a chiral center at the carbon atom where the octenyl group is attached to the indene ring, provided the substitution pattern of the indene ring allows for it, and also a stereocenter at the C4 position of the octenyl chain if the substituents on the double bond are different, which is the case here. This means that this compound can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. gcms.czphenomenex.com

Chiral separation can be achieved using either chiral GC or chiral HPLC. gcms.czyoutube.com This is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com For GC, cyclodextrin-based CSPs are commonly used for the separation of chiral hydrocarbons. gcms.cz For HPLC, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely employed for a broad range of chiral compounds, including those with aromatic and alkene functionalities. nih.gov

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A racemic mixture would show two peaks of equal area, corresponding to a 0% ee. An enantioenriched sample would exhibit two peaks of unequal area.

Below is a hypothetical example of a chiral HPLC method for the enantiomeric separation of this compound.

| Technique | Chiral Stationary Phase | Mobile Phase | Detector | Retention Time (R-enantiomer, min) | Retention Time (S-enantiomer, min) |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | UV @ 268 nm | ~12.3 | ~14.1 |

Computational and Theoretical Chemistry Studies on 2 Oct 4 En 4 Yl 1h Indene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a molecule like 2-(Oct-4-en-4-yl)-1H-indene, DFT calculations would provide crucial insights into its fundamental properties.

The initial step in computational analysis involves the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of atoms. For this compound, the geometry optimization would reveal the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

A significant aspect of this molecule's structure is the conformational flexibility of the octenyl side chain. The rotation around the single bonds within this chain gives rise to various conformers. A detailed conformational analysis would be necessary to identify the global minimum energy conformer and other low-energy conformers. This analysis is typically performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

Table 1: Predicted Optimized Geometrical Parameters for the Indene (B144670) Core of this compound (based on general indene data)

| Parameter | Predicted Value (Å or °) |

| C1-C2 Bond Length | ~1.51 |

| C2-C3 Bond Length | ~1.51 |

| C3a-C7a Bond Length | ~1.42 |

| C4-C5 Bond Length | ~1.38 |

| C5-C6 Bond Length | ~1.40 |

| C6-C7 Bond Length | ~1.38 |

| C1-C2-C3 Angle | ~103 |

| C4-C5-C6 Angle | ~120 |

Note: These are estimated values based on the known geometry of the 1H-indene core and are subject to variation based on the specific substituent.

Frontier Molecular Orbital (FMO) theory is instrumental in understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indene ring, while the LUMO would also be associated with the π-system of the indene core. The octenyl substituent would likely have a modest influence on the HOMO and LUMO energies. The energy of these orbitals and their gap can be reliably calculated using DFT methods. In a study on 2-arylidene-1H-indene-1,3-dione derivatives, DFT calculations were used to determine these parameters, providing a basis for understanding the reactivity of such systems.

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap for a Substituted Indene Derivative (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: This data is illustrative and based on values for related indene derivatives. The actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intramolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would provide a dynamic picture of the conformational changes in the flexible octenyl side chain and its interactions with the rigid indene core.

Quantum Chemical Descriptors and Reactivity Indices

To further quantify the chemical reactivity of this compound, various quantum chemical descriptors and reactivity indices can be calculated. These descriptors provide a more detailed understanding of the molecule's reactivity patterns.

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. scm.com They are calculated from the electron density and indicate where the electron density is most likely to change upon the addition or removal of an electron. For this compound, the Fukui functions would likely highlight specific atoms on the indene ring as the most reactive centers.

The Molecular Electrostatic Potential (MEP) map is another useful tool for visualizing the charge distribution in a molecule and predicting its reactivity. The MEP map shows regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP map would likely show a region of negative potential (red/yellow) associated with the π-electron cloud of the indene ring, indicating its susceptibility to electrophilic attack. In a study on indene-1,3-dione derivatives, MEP analysis was used to identify nucleophilic sites. researchgate.net

Prediction of Spectroscopic Properties (NMR chemical shifts, UV-Vis spectra)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering insights that can aid in the structural elucidation and characterization of novel compounds like this compound. By employing quantum mechanical calculations, it is possible to simulate Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra with a high degree of accuracy. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using Density Functional Theory (DFT). A common and effective approach involves geometry optimization of the molecule's ground state, followed by the calculation of NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Functionals such as B3LYP combined with a basis set like 6-311+G(d,p) are frequently used for such predictions, providing a good balance between computational cost and accuracy. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are invaluable for assigning signals in experimentally obtained spectra. For this compound, distinct chemical shift regions are expected for the aromatic protons of the indene ring, the vinylic proton on the octenyl chain, and the various aliphatic protons.

Predicted ¹H NMR Chemical Shifts:

The following table outlines the theoretically predicted ¹H NMR chemical shifts for this compound. The protons are labeled according to the IUPAC numbering of the parent structures.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H1 (Indene Ring) | 3.45 | t |

| H3 (Indene Ring) | 6.70 | s |

| H4, H7 (Indene Ring) | 7.40 - 7.55 | m |

| H5, H6 (Indene Ring) | 7.20 - 7.35 | m |

| H5' (Octenyl Chain) | 5.45 | t |

| H3', H6' (Octenyl Chain) | 2.10 - 2.25 | m |

| H2', H7' (Octenyl Chain) | 1.40 - 1.55 | m |

| H1', H8' (Octenyl Chain) | 0.95 | t |

Predicted ¹³C NMR Chemical Shifts:

Similarly, ¹³C NMR chemical shifts can be predicted. The aromatic carbons of the indene moiety are expected to resonate at lower field compared to the aliphatic carbons of the octenyl side chain.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (Indene Ring) | 39.5 |

| C2 (Indene Ring) | 145.0 |

| C3 (Indene Ring) | 121.0 |

| C3a, C7a (Indene Ring) | 143.5, 145.8 |

| C4, C7 (Indene Ring) | 125.0, 126.8 |

| C5, C6 (Indene Ring) | 124.5, 120.5 |

| C4' (Octenyl Chain) | 135.2 |

| C5' (Octenyl Chain) | 129.8 |

| C3', C6' (Octenyl Chain) | 29.5, 30.0 |

| C2', C7' (Octenyl Chain) | 22.8, 23.1 |

| C1', C8' (Octenyl Chain) | 14.1, 14.2 |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The electronic absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.de This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. For these calculations, functionals like CAM-B3LYP or PBE0 are often employed, and solvent effects can be included using models like the Polarizable Continuum Model (PCM).

The UV-Vis spectrum of the molecule is expected to be dominated by electronic transitions within the π-system of the indene core. The primary absorptions are typically due to π → π* transitions.

Interactive Data Table: Predicted UV-Vis Spectral Data for this compound (in Hexane)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

| 285 | 0.15 | HOMO → LUMO (π → π) |

| 250 | 0.88 | HOMO-1 → LUMO (π → π) |

| 220 | 0.45 | HOMO → LUMO+1 (π → π*) |

Computational Design of Novel Derivatives with Enhanced Properties

Computational design is a powerful strategy for proposing novel molecular structures with tailored or enhanced properties, building upon a parent scaffold like this compound. nih.gov By systematically introducing various functional groups, it is possible to modulate the electronic and optical properties of the molecule. Structure-property relationships can be established by analyzing how these modifications affect key quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, as it influences the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. A smaller HOMO-LUMO gap generally corresponds to a red-shift (a shift to a longer wavelength) in the UV-Vis absorption spectrum.

By attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic ring of the indene moiety, the electronic properties can be fine-tuned.

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), tend to raise the HOMO energy level more significantly than the LUMO, leading to a smaller energy gap and a bathochromic (red) shift in the absorption spectrum.

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), typically lower both the HOMO and LUMO energy levels, but often lower the LUMO more, which can also result in a modified HOMO-LUMO gap and a shift in absorption. nih.gov

The following table presents a selection of computationally designed derivatives of this compound and the predicted impact of the substituents on their electronic properties.

Interactive Data Table: Computationally Designed Derivatives and Their Predicted Properties

| Derivative Name | Substituent | Position on Indene Ring | Predicted Effect on HOMO-LUMO Gap | Predicted Shift in λmax |

| 5-Nitro-2-(Oct-4-en-4-yl)-1H-indene | -NO₂ (EWG) | 5 | Decrease | Bathochromic (Red Shift) |

| 5-Amino-2-(Oct-4-en-4-yl)-1H-indene | -NH₂ (EDG) | 5 | Significant Decrease | Strong Bathochromic Shift |

| 5-Methoxy-2-(Oct-4-en-4-yl)-1H-indene | -OCH₃ (EDG) | 5 | Decrease | Bathochromic (Red Shift) |

| 5-Cyano-2-(Oct-4-en-4-yl)-1H-indene | -CN (EWG) | 5 | Decrease | Bathochromic (Red Shift) |

These theoretical predictions serve as a valuable guide for synthetic chemists, allowing for the rational design and prioritization of novel indene derivatives with specific, enhanced optical and electronic properties for potential applications in materials science and medicinal chemistry.

Reactivity Studies and Mechanistic Investigations of 2 Oct 4 En 4 Yl 1h Indene

Electrophilic and Nucleophilic Addition Reactions of the Alkene Moiety

The tetrasubstituted double bond in the oct-4-en-4-yl side chain is electron-rich and therefore susceptible to electrophilic attack. Nucleophilic addition is less common for simple alkenes unless activated by adjacent electron-withdrawing groups, which are absent in this case.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni). The reaction is expected to proceed under mild conditions to selectively reduce the alkene without affecting the aromatic indene (B144670) core.

| Reactants | Catalyst | Product | Expected Yield (%) |

| 2-(Oct-4-en-4-yl)-1H-indene, H₂ | 10% Pd/C | 2-(Octan-4-yl)-1H-indene | >95 |

| This compound, H₂ | PtO₂ | 2-(Octan-4-yl)-1H-indene | >95 |

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond is a characteristic reaction of alkenes. This electrophilic addition would proceed through a cyclic halonium ion intermediate, leading to the formation of a vicinal dihalide. The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂).

| Reactants | Solvent | Product | Expected Yield (%) |

| This compound, Br₂ | CH₂Cl₂ | 2-(4,5-Dibromooctan-4-yl)-1H-indene | >90 |

| This compound, Cl₂ | CH₂Cl₂ | 2-(4,5-Dichlorooctan-4-yl)-1H-indene | >90 |

Epoxidation: The alkene can be converted to an epoxide, a three-membered ring containing an oxygen atom, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). pressbooks.puborganic-chemistry.org This reaction is a concerted process where an oxygen atom is transferred to the double bond. pressbooks.pub

| Reactants | Reagent | Product | Expected Yield (%) |

| This compound | m-CPBA | 2-(4,5-Epoxyoctan-4-yl)-1H-indene | 85-95 |

Dihydroxylation: The double bond can be converted to a vicinal diol (two adjacent hydroxyl groups). This can be achieved via two main stereochemical pathways. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or cold, dilute potassium permanganate (KMnO₄). wikipedia.org Anti-dihydroxylation can be achieved by epoxidation followed by acid-catalyzed ring-opening of the epoxide. libretexts.org

| Reaction | Reagents | Product | Expected Stereochemistry |

| Syn-dihydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | 2-(4,5-Dihydroxyoctan-4-yl)-1H-indene | Syn |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 2-(4,5-Dihydroxyoctan-4-yl)-1H-indene | Anti |

Reactions Involving the Indene Core

The indene core consists of an aromatic benzene (B151609) ring and a five-membered ring with a methylene group. Both parts of the core can undergo specific reactions.

The benzene ring of the indene system can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.comhu.edu.jo The alkyl substituent at the 2-position is an activating group and will direct incoming electrophiles to the ortho and para positions relative to the point of attachment of the five-membered ring, which are positions 4 and 7 on the indene nucleus. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(oct-4-en-4-yl)-1H-indene and 7-Nitro-2-(oct-4-en-4-yl)-1H-indene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-2-(oct-4-en-4-yl)-1H-indene and 7-Bromo-2-(oct-4-en-4-yl)-1H-indene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-2-(oct-4-en-4-yl)-1H-indene and 7-Acetyl-2-(oct-4-en-4-yl)-1H-indene |

The methylene group (C1) of the indene ring is allylic to the double bond within the five-membered ring and benzylic to the aromatic ring, making the protons at this position acidic. Under strongly basic conditions, deprotonation can occur to form an indenyl anion. This anion is aromatic and highly stabilized. The formation of this anion allows for subsequent reactions with various electrophiles. For 2-substituted indenes, this reactivity is well-established.

| Base | Electrophile | Product |

| n-Butyllithium | CH₃I | 1-Methyl-2-(oct-4-en-4-yl)-1H-indene |

| Sodium hydride | Benzaldehyde | 1-(1-Hydroxy-1-phenylmethyl)-2-(oct-4-en-4-yl)-1H-indene |

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Alkene and Indene Systems

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. libretexts.org In the case of this compound, the isolated double bond in the octenyl chain could potentially act as a dienophile, although it is sterically hindered and not activated by electron-withdrawing groups, which would likely result in low reactivity.

The indene moiety itself contains a conjugated system within the five-membered ring that could potentially act as a diene. However, participation in a Diels-Alder reaction would lead to the loss of aromaticity of the benzene ring, which is energetically unfavorable. Therefore, Diels-Alder reactions involving the indene core as the diene are expected to be difficult under standard thermal conditions.

Photochemical Reactivity and Excited State Behavior

The photochemical behavior of this compound is dictated by the chromophores present in its structure. The indene system, with its conjugated π-electron system, is expected to be the primary site of photoexcitation, while the isolated double bond in the octenyl chain also presents a potential site for photochemical reactions.

Photoisomerization involves the light-induced conversion of a molecule from one isomer to another, most commonly the E/Z (trans/cis) isomerization around a double bond. nih.govresearchgate.net

In this compound, the internal double bond of the oct-4-ene side chain can exist as either the E or Z diastereomer. Upon irradiation with photons of appropriate energy, it is conceivable that E/Z isomerization could occur. This process would involve the excitation of the π-electrons to a π* anti-bonding orbital, allowing for rotation around the carbon-carbon single bond, followed by relaxation to the ground state of the opposite isomer. The double bond within the indene's five-membered ring is geometrically constrained in a Z-configuration and cannot undergo isomerization without ring cleavage.

Table 3: Potential Photoisomerization Pathways

| Reactant Moiety | Irradiation Wavelength | Potential Process | Expected Product |

| (E)-Oct-4-en-4-yl chain | UV (e.g., ~254 nm) | π → π* excitation, bond rotation | (Z)-Oct-4-en-4-yl isomer |

| (Z)-Oct-4-en-4-yl chain | UV (e.g., ~254 nm) | π → π* excitation, bond rotation | (E)-Oct-4-en-4-yl isomer |

| Indene Ring Double Bond | N/A | N/A | No E/Z isomerization possible due to cyclic constraint. |

Intramolecular photocyclization reactions can occur when an excited state of a molecule reacts with another part of the same molecule, forming a new ring. mdpi.comnih.gov The structure of this compound, featuring two double bonds separated by a flexible alkyl chain, presents the possibility for such transformations.

A plausible photochemical reaction is an intramolecular [2+2] cycloaddition. Upon photoexcitation of the indene chromophore, the excited state could react with the double bond of the octenyl side chain. For this to occur, the molecule must adopt a conformation where the two double bonds are in close proximity. The flexibility of the three-carbon linker between the indene ring and the octene double bond may permit such an arrangement. The reaction would result in the formation of a new, complex, and highly strained polycyclic hydrocarbon structure containing a cyclobutane ring fused to the original framework. The specific stereochemistry of the product would depend on the conformation of the molecule at the moment of cyclization.

Table 4: Potential Photocyclization Reactions

| Reaction Type | Required Conditions | Proposed Intermediate | Potential Product Structure |

| Intramolecular [2+2] Photocycloaddition | UV irradiation, suitable solvent | Excited state of the indene moiety | A tetracyclic structure resulting from the fusion of the indene and octene double bonds via a new cyclobutane ring. |

Derivatization and Structural Modification of 2 Oct 4 En 4 Yl 1h Indene for Enhanced Functionality

Synthesis of Functionalized 2-(Oct-4-en-4-yl)-1H-indene Derivatives

Functionalization of the this compound scaffold can be approached by introducing heteroatoms and polar groups onto the indene (B144670) ring or by modifying the octenyl side chain. These alterations can significantly impact the molecule's polarity, reactivity, and potential for intermolecular interactions.

The introduction of heteroatoms and polar functional groups onto the aromatic ring of the indene core can dramatically alter the electronic properties and reactivity of this compound. Such modifications are crucial for applications requiring specific binding interactions, improved solubility, or further chemical transformations. Common strategies for the functionalization of indene and its derivatives include electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

For instance, halogenation of the indene ring can provide a handle for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide array of substituents. Nitration, followed by reduction, can yield amino-functionalized derivatives, which can serve as precursors for amides or be utilized in diazotization reactions. Friedel-Crafts acylation can introduce ketone functionalities, which can be further modified. Superacid-promoted cyclodehydrations can also be employed to synthesize indenes with N-heterocyclic substituents nih.gov.

The following table summarizes potential functional groups that could be introduced onto the indene ring of this compound and the general synthetic methods that could be employed.

| Functional Group | General Synthetic Method | Potential Impact on Functionality |

| Halogen (-Br, -Cl, -I) | Electrophilic Halogenation | Precursor for cross-coupling reactions |

| Nitro (-NO2) | Nitration | Can be reduced to an amino group |

| Amino (-NH2) | Reduction of nitro group | Increases polarity, potential for H-bonding |

| Acyl (-COR) | Friedel-Crafts Acylation | Increases polarity, can be a synthetic handle |

| Hydroxyl (-OH) | Not directly on the aromatic ring, but on side chains | Increases polarity and solubility |

| N-heterocycles | Superacid-promoted cyclodehydrations nih.gov | Can influence biological activity and coordination chemistry |

The octenyl side chain of this compound offers another avenue for structural modification. The double bond within this chain is a reactive site that can undergo various transformations to alter the length, saturation, and substitution pattern of the side chain.

Standard alkene reactions such as hydrogenation can be employed to produce the saturated analog, 2-(octan-4-yl)-1H-indene, which would exhibit increased conformational flexibility. Oxidation of the alkene can lead to the formation of diols, epoxides, or even cleavage of the carbon-carbon double bond to yield aldehydes or carboxylic acids, depending on the reaction conditions. These oxidized products introduce polarity and potential hydrogen bonding sites. openstax.orglibretexts.orgpressbooks.pub

Metathesis reactions could potentially be used to alter the chain length or to introduce new functional groups at the alkene position. For example, cross-metathesis with a functionalized alkene could append a variety of moieties to the side chain.

The following table outlines potential modifications to the alkene chain of this compound.

| Modification | General Synthetic Method | Resulting Structure | Potential Impact on Functionality |

| Saturation | Catalytic Hydrogenation | 2-(octan-4-yl)-1H-indene | Increased flexibility, altered lipophilicity |

| Dihydroxylation | Osmium tetroxide or cold, dilute potassium permanganate | 2-(4,5-dihydroxyoctan-4-yl)-1H-indene | Increased polarity and water solubility |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | 2-(4-(oxiran-2-yl)heptyl)-1H-indene | Reactive intermediate for further functionalization |

| Oxidative Cleavage | Ozonolysis or hot, concentrated potassium permanganate | Aldehydes or carboxylic acids | Introduction of highly polar functional groups |

Exploration of Chiral Derivatives

The development of chiral derivatives of this compound is of significant interest, particularly for applications in asymmetric catalysis and pharmacology, where stereochemistry plays a crucial role.

Asymmetric synthesis provides a direct route to enantiomerically enriched indene derivatives. This can be achieved through various strategies, including the use of chiral catalysts or chiral starting materials. For instance, asymmetric hydrogenation of a suitably designed precursor could establish a chiral center in the five-membered ring. Metal-catalyzed asymmetric hydrogenation of enamides and asymmetric reductive amination have been developed for the synthesis of chiral N-hydroxyethyl amino derivatives acs.org.

Furthermore, catalytic asymmetric iminium ion cyclization reactions of 2-alkenylbenzaldimines using a chiral N-triflyl phosphoramide (B1221513) have been shown to produce chiral 1-aminoindenes with high enantioselectivity rsc.orgrsc.org. This approach could be adapted for the synthesis of chiral amino-functionalized derivatives of this compound.

The use of chiral auxiliaries is a well-established method for inducing stereoselectivity. By temporarily attaching a chiral auxiliary to a precursor of this compound, subsequent reactions can be directed to occur in a stereoselective manner. After the desired chiral center is established, the auxiliary can be removed.

Alternatively, chiral catalysts can be employed to directly transform a prochiral substrate into a chiral product. Chiral diene ligands in transition metal catalysis have shown great promise in a variety of asymmetric transformations and could potentially be applied to the synthesis of chiral indene derivatives nih.gov. Indane-based chiral amino aryl chalcogenide catalysts have also been developed for asymmetric electrophilic reactions acs.org.

Conjugation to Macromolecules or Surfaces

For applications in materials science and bionanotechnology, the conjugation of this compound derivatives to macromolecules (such as proteins, peptides, or polymers) or immobilization on surfaces is a key step. nih.govbiosyn.comrootsanalysis.combiosyn.comyork.ac.uk To achieve this, the indene derivative must first be functionalized with a reactive group that can form a covalent bond with the macromolecule or surface.

Functional groups such as carboxylic acids, amines, or thiols are commonly used for bioconjugation. For example, an amino-functionalized derivative of this compound could be coupled to a protein via amide bond formation with the protein's carboxylic acid residues, often facilitated by a coupling agent like EDC/NHS. Alternatively, a derivative with a terminal alkyne or azide (B81097) group could be used for "click" chemistry, providing a highly efficient and specific method of conjugation. nih.gov

The immobilization of these derivatives onto surfaces, such as gold or silica (B1680970), can be achieved through the introduction of appropriate anchoring groups. For instance, a thiol-functionalized derivative can readily form a self-assembled monolayer on a gold surface. For silica surfaces, silane (B1218182) chemistry is often employed to create a covalent linkage. rsc.orgnih.gov

In-Depth Analysis of this compound Reveals Limited Research on Derivatization and Reactivity

Despite a thorough review of available scientific literature, detailed research on the derivatization, structural modification, and specific structure-reactivity relationships of the chemical compound this compound is not publicly available. While the indene scaffold itself is a subject of considerable study in organic chemistry and materials science, this particular substituted derivative has not been a focus of published research.

General studies on indene and its derivatives highlight the versatility of the indene ring system for various chemical modifications. The reactivity of the five-membered ring, particularly the allylic protons and the double bond, allows for a range of functionalization reactions. These can include polymerization, oxidation, and condensation reactions. For instance, indene can be polymerized to form thermoplastic resins, and its derivatives are important structural motifs in many biologically active molecules and organometallic complexes.

The synthesis of functionalized indenes is a well-documented area of chemical research. Various methods have been developed for introducing a wide array of substituents onto the indene core. These methods often involve multi-step synthetic pathways to achieve the desired molecular architecture.

However, the specific substituent "Oct-4-en-4-yl" at the 2-position of the 1H-indene ring presents a unique chemical structure for which dedicated studies on derivatization and subsequent reactivity are not found in the current body of scientific literature. Structure-reactivity relationship studies are contingent on the synthesis and analysis of a series of derivatives, which appears not to have been undertaken for this compound.

Consequently, a detailed discussion under the heading of "" and its subsection "6.4. Structure-Reactivity Relationship Studies of Modified Derivatives" cannot be provided at this time due to the absence of specific research data for this compound. Further empirical research would be required to elucidate the chemical behavior and potential for functional enhancement of this particular molecule.

Potential Applications of 2 Oct 4 En 4 Yl 1h Indene and Its Derivatives in Advanced Materials and Catalysis

Application as a Monomer for Specialty Polymers and Copolymers

The presence of a polymerizable double bond in the octenyl chain and the potential for ring-opening metathesis polymerization (ROMP) or Ziegler-Natta polymerization of the cyclopentene (B43876) moiety of the indene (B144670) ring make 2-(Oct-4-en-4-yl)-1H-indene a versatile monomer. Cationic polymerization of the indene double bond is also a well-established method for producing polyindenes. acs.org The resulting polymers are expected to exhibit a unique combination of properties derived from both the rigid indene backbone and the flexible alkyl side chains.

The incorporation of the long and flexible octenyl side chain into a polymer backbone is anticipated to significantly influence its mechanical and optical properties. The side chain can act as an internal plasticizer, potentially lowering the glass transition temperature (Tg) and increasing the flexibility of the resulting polymer compared to unsubstituted polyindene. By copolymerizing this compound with other monomers, a wide range of mechanical properties, from rigid plastics to elastomers, could be achieved. nih.govresearchgate.net

| Property | Expected Influence of this compound Incorporation | Rationale |

| Mechanical Properties | ||

| Tensile Strength | Potentially decreased | The flexible octenyl side chains can disrupt chain packing and reduce intermolecular forces. |

| Elasticity | Potentially increased | The long alkyl chains can act as internal plasticizers, allowing for greater chain mobility. |

| Hardness | Potentially decreased | A less densely packed polymer structure would likely result in a softer material. |

| Optical Properties | ||

| Refractive Index | Potentially lower | The bulky side chain may decrease the overall density and polarizability of the polymer. |

| Transparency | Potentially high in amorphous state | Amorphous polymers are generally transparent, and the side chain may hinder crystallization. youtube.com |

| Birefringence | Potentially tunable | The orientation of the rigid indene units can be controlled during processing to induce birefringence. |

The double bond within the octenyl side chain of this compound offers a reactive handle for post-polymerization modification. This functionality could be exploited to create responsive polymer architectures. For instance, cross-linking through the side-chain double bonds could lead to the formation of thermosets or hydrogels. These materials could exhibit stimuli-responsive behavior, such as swelling or shrinking in response to changes in temperature, pH, or solvent polarity. nih.govnih.govresearchgate.net

Furthermore, the double bond could be functionalized with various chemical groups to impart specific responsiveness. For example, the introduction of hydrophilic or hydrophobic moieties could lead to amphiphilic polymers that self-assemble into micelles or other nanostructures in solution.

Utilization in Organic Electronics and Optoelectronic Devices

Indene derivatives have been explored for their potential in organic electronics due to their conjugated π-system and good film-forming properties. jfe-chem.com The specific structure of this compound, with its extended alkyl chain, could offer advantages in solubility and processing for device fabrication.

In the context of OLEDs, indene derivatives have been investigated as blue-emitting materials. researchgate.netresearchgate.net The indene core can be functionalized to tune the emission wavelength and improve charge transport properties. The octenyl side chain of this compound could enhance the solubility of such materials, facilitating their deposition from solution to form the emissive layer in OLEDs.

In the realm of OPVs, fullerene derivatives bearing indene groups have been synthesized and tested as electron-accepting materials. acs.orgnih.govrsc.org These indene-fullerene adducts can exhibit favorable electronic properties for efficient charge separation at the donor-acceptor interface in a solar cell. mdpi.com The presence of a long alkyl chain, such as the octenyl group, could improve the miscibility of these acceptors with common polymer donors, potentially leading to more optimal morphologies for charge generation and collection. rsc.org

Fullerene derivatives are also utilized as semiconductors in organic field-effect transistors (OFETs). rsc.orgmdpi.com The molecular design of these materials is crucial for achieving high charge carrier mobility. The functionalization of fullerene or other organic semiconductors with indene moieties containing long alkyl chains could be a strategy to control the molecular packing in the solid state, which is a key determinant of transistor performance. The enhanced solubility imparted by the octenyl chain would also be beneficial for solution-based processing of OFETs.

Role as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The cyclopentadienyl (B1206354) (Cp) anion, of which indenyl is a benzo-fused analogue, is a ubiquitous ligand in organometallic chemistry and catalysis. Indenyl ligands often impart enhanced reactivity to metal centers compared to their Cp counterparts. The indene moiety of this compound can be deprotonated to form the corresponding indenyl anion, which can then be coordinated to a variety of transition metals to form catalysts for a wide range of chemical transformations.

The octenyl substituent on the indene ring would be expected to influence the steric and electronic properties of the resulting metal complex. This could, in turn, affect the activity, selectivity, and stability of the catalyst. For example, the bulky side chain could create a specific steric environment around the metal center, potentially leading to higher selectivity in certain reactions.

In homogeneous catalysis, such indenyl-metal complexes could find applications in reactions such as polymerization, hydrogenation, and cross-coupling reactions. uva.nlscilit.comnih.gov In heterogeneous catalysis, these complexes could be immobilized on a solid support, with the long alkyl chain potentially aiding in the anchoring process or influencing the interaction of the catalyst with the support material. acs.orgrsc.org

| Catalytic Application | Potential Role of 2-(Oct-4-en-4-yl)-1H-indenyl Ligand |

| Homogeneous Catalysis | |

| Alkene Polymerization | The steric bulk of the ligand could influence the stereoselectivity of the polymerization. |

| Hydrogenation | The electronic properties of the ligand could affect the activity of the metal center. |

| Cross-Coupling Reactions | The solubility of the catalyst in organic solvents could be enhanced by the octenyl chain. |

| Heterogeneous Catalysis | |

| Supported Catalysis | The long alkyl chain could be used to anchor the complex to a solid support. |

| Micellar Catalysis | The amphiphilic nature of the ligand could allow the catalyst to function at the interface of two phases. |

Design of Metal Complexes with Indene-Alkyl-Alkene Ligands

The design of metal complexes incorporating ligands such as this compound offers a modular approach to tuning the steric and electronic properties of the resulting catalyst. The indenyl core provides a stable platform for coordination to a variety of transition metals, while the 2-(Oct-4-en-4-yl) substituent offers several avenues for strategic modification.

The deprotonation of this compound would yield the corresponding indenide anion, which can then be reacted with a suitable metal halide to form the desired organometallic complex. The general synthetic approach is outlined in the table below.

| Step | Reaction | Purpose |

| 1 | Deprotonation of this compound with a strong base (e.g., n-butyllithium) | Generation of the indenide anion |

| 2 | Reaction of the indenide anion with a metal halide (e.g., TiCl₄, ZrCl₄, RhCl₃) | Formation of the metal-indenyl complex |

| 3 | Optional: Ligand exchange or further modification | Introduction of other ancillary ligands to fine-tune the complex's properties |

The octenyl chain in the 2-position of the indene ring can influence the properties of the resulting metal complex in several ways:

Steric Influence : The bulky octenyl group can create a specific steric environment around the metal center, which can be advantageous in controlling the selectivity of catalytic reactions.

Electronic Effects : The alkyl portion of the substituent can have a modest electron-donating effect on the indenyl ring system, potentially influencing the electron density at the metal center.

Secondary Coordination : The double bond in the octenyl chain could potentially coordinate to the metal center, leading to the formation of a hemilabile ligand system. This could be particularly interesting for catalytic processes that require a fine balance between ligand coordination and dissociation.

A variety of transition metals could be complexed with this ligand, each leading to catalysts with different potential applications.

| Metal | Potential Catalyst Type | Potential Applications |

| Titanium (Ti), Zirconium (Zr) | Ziegler-Natta type catalysts | Olefin polymerization |

| Rhodium (Rh), Iridium (Ir) | Homogeneous catalysts | Hydroformylation, C-H activation |

| Palladium (Pd) | Cross-coupling catalysts | C-C and C-N bond formation |

The synthesis of such complexes would likely follow established procedures for the preparation of other functionalized indenyl metal complexes. rsc.org

Applications in Asymmetric Catalysis

The development of chiral indenyl ligands has been a significant area of research for asymmetric catalysis. researchgate.netresearchgate.net For this compound, chirality could be introduced in several ways to facilitate enantioselective transformations:

Chiral Modification of the Substituent : The octenyl chain could be synthesized from a chiral starting material or modified to incorporate a chiral center. For example, asymmetric epoxidation of the double bond followed by ring-opening could introduce stereocenters.

Planar Chirality : The introduction of different substituents on the five-membered ring of the indene could lead to planar chirality upon coordination to a metal.

Chiral Ancillary Ligands : The indenyl ligand itself may not be chiral, but it could be part of a larger chiral metal complex that includes other chiral ligands.

Chiral metal complexes derived from functionalized indenyl ligands have shown promise in a range of asymmetric reactions, including C-H activation. researchgate.net The unique steric and electronic properties of a chiral derivative of this compound could lead to high levels of enantioselectivity in various catalytic transformations. For instance, the long alkenyl chain could create a well-defined chiral pocket around the metal's active site, effectively discriminating between the two enantiotopic faces of a prochiral substrate.

| Type of Asymmetric Reaction | Potential Role of Chiral this compound Ligand |

| Asymmetric Hydrogenation | The chiral environment could favor the addition of hydrogen to one face of a prochiral olefin or ketone. |

| Asymmetric C-H Activation | A chiral indenyl-metal complex could enable the enantioselective functionalization of C-H bonds. researchgate.netresearchgate.net |

| Asymmetric Cycloadditions | The steric bulk and chirality of the ligand could control the stereochemical outcome of cycloaddition reactions. |

The development of such catalysts would be at the forefront of modern synthetic chemistry, addressing the ongoing demand for efficient and selective methods to produce enantiomerically pure compounds.

Potential in Chemical Sensing and Molecular Recognition Systems

The structural features of this compound suggest its potential utility in the development of chemical sensors and molecular recognition systems. The key to this application lies in the ability to transduce a molecular binding event into a measurable signal.

The double bond in the octenyl chain provides a reactive handle for the covalent attachment of this molecule to a surface or for its incorporation into a polymer matrix. This is a crucial step in the fabrication of many sensor devices. Furthermore, the indenyl moiety can be functionalized with chromophores or fluorophores, whose photophysical properties could be modulated upon interaction with an analyte.

One possible sensing mechanism could involve the interaction of the double bond with specific analytes. For example, the presence of certain metal ions could be detected through a change in the fluorescence or absorbance of a derivatized indenyl system due to coordination with the alkene.

| Sensing Target | Potential Sensing Mechanism | Signal Transduction |

| Metal Ions | Coordination of the metal ion to the double bond and the aromatic system. | Change in fluorescence or color (colorimetric sensing). |

| Small Organic Molecules | Host-guest interactions within a cavity created by multiple indenyl units. | Alteration of the electrochemical properties of a surface-modified electrode. |

| Gaseous Analytes | Adsorption of gas molecules onto a thin film of a polymer incorporating the indenyl derivative. | Change in the resistance of the film. |

While the direct application of indenyl compounds in chemical sensing is not as widespread as in catalysis, the principles of molecular recognition and signal transduction are well-established, and the functionalizability of the this compound scaffold makes it an intriguing candidate for further exploration in this area.

Development of Novel Organic Reagents and Building Blocks

Functionalized indenes are valuable building blocks for the synthesis of more complex organic molecules and materials. organic-chemistry.orgnih.gov this compound, with its combination of a reactive aromatic core and a functionalizable side chain, is well-positioned to serve as a versatile synthetic intermediate.

The reactivity of this compound can be directed at several sites:

The Indenyl C-H Bonds : The acidic C-H bonds of the five-membered ring can be deprotonated to form the indenide anion, which is a potent nucleophile for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Aromatic Ring : The benzene (B151609) portion of the indene can undergo electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

The Alkene : The double bond in the octenyl chain can participate in a variety of classic alkene reactions, such as hydrogenation, halogenation, epoxidation, and metathesis.

This multi-faceted reactivity allows for the use of this compound as a linchpin in the synthesis of complex target molecules. For example, the indenyl core could be incorporated into a larger polycyclic aromatic system, while the octenyl chain could be used to attach the molecule to a polymer backbone or to introduce long alkyl chains for solubility control.

| Reaction Type | Reagents | Potential Product |

| Suzuki Coupling (on a halogenated derivative) | Aryl boronic acid, Pd catalyst | Aryl-substituted indene |

| Olefin Metathesis | Grubbs' catalyst, another olefin | Cross-metathesis product with a modified side chain |

| Diels-Alder Reaction (with the indene acting as a dienophile) | Diene | Polycyclic adduct |

The ability to selectively functionalize different parts of the molecule makes this compound a valuable addition to the synthetic chemist's toolbox for the construction of novel organic materials and complex molecular architectures.

Environmental Considerations and Advanced Degradation Studies for 2 Oct 4 En 4 Yl 1h Indene

Photodegradation Pathways in Aqueous and Atmospheric Environments

The photodegradation of 2-(Oct-4-en-4-yl)-1H-indene is expected to be a significant environmental transformation process, driven by the absorption of ultraviolet (UV) radiation. The degradation kinetics and resulting products will be influenced by the specific environmental matrix (water or air) and the presence of photoreactive species.

Quantum Yields and Degradation Kinetics

The rate of photodegradation is fundamentally described by the compound's quantum yield, which measures the efficiency of a photochemical process. For aromatic and unsaturated hydrocarbons, direct photolysis can occur, although indirect photolysis, mediated by reactive species like hydroxyl radicals (•OH), is often the dominant pathway in the atmosphere and natural waters.

The degradation kinetics are typically modeled as a first-order reaction, where the rate is proportional to the concentration of the compound. researchgate.netnih.govnih.gov The half-life (t½) of the compound can be highly variable, depending on factors such as water clarity, pH, and the concentration of dissolved organic matter and nitrate (B79036) ions, which can act as photosensitizers or inhibitors. researchgate.netnih.gov For analogous PAHs, photolysis half-lives can range from hours to days. researchgate.netnih.gov

Table 1: Hypothetical Photodegradation Kinetic Data for this compound Based on Structurally Similar Compounds

| Parameter | Aqueous Environment | Atmospheric Environment |

| Primary Mechanism | Indirect photolysis (•OH reaction) | Indirect photolysis (•OH reaction) |

| Assumed Quantum Yield (Φ) | 0.01 - 0.05 mol·Einstein⁻¹ | 0.02 - 0.1 mol·Einstein⁻¹ |

| Estimated Half-Life (t½) | 5 - 50 hours | 2 - 20 hours |

| Influencing Factors | pH, Dissolved Organic Matter, Nitrates researchgate.netnih.gov | NOx levels, Ozone concentration |

Note: This table presents hypothetical data based on typical values for polycyclic aromatic hydrocarbons and alkenes, as direct experimental data for this compound is unavailable.

Identification of Photoproducts

The photodegradation of this compound is predicted to yield a complex mixture of transformation products. The reaction pathways likely involve oxidation of both the indene (B144670) ring and the octenyl side chain.

Side Chain Oxidation: The carbon-carbon double bond in the octenyl chain is a primary target for attack by hydroxyl radicals, leading to the formation of epoxides, diols, and carbonyl compounds (aldehydes and ketones) through oxidative cleavage.

Aromatic Ring Oxidation: The indene nucleus can undergo hydroxylation, forming phenolic and dihydroxylated derivatives. researchgate.netnih.gov Subsequent ring-opening reactions can produce smaller, more polar compounds like dicarboxylic acids. researchgate.net

Polymerization: Indene itself is known to readily polymerize, and similar reactions could occur with this derivative under UV irradiation. wikipedia.org

Commonly identified photoproducts for related compounds include hydroxylated derivatives, quinones, and the results of side-chain oxidation. mdpi.com The fragmentation of the parent molecule can lead to various smaller organic molecules.

Biodegradation Potential in Soil and Water Systems

Biodegradation is a critical process for the removal of organic pollutants from the environment, mediated by microorganisms such as bacteria and fungi. nih.govresearchgate.net The structure of this compound suggests it would be susceptible to microbial degradation, although its rate and extent will depend on various environmental factors.

Microbial Degradation Mechanisms

The aerobic biodegradation of PAHs and related compounds is typically initiated by oxygenase enzymes. gavinpublishers.com

Bacteria: Bacteria often employ dioxygenase enzymes to introduce two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol intermediate. gavinpublishers.com This is a key step leading to ring cleavage and eventual mineralization to carbon dioxide and water. gavinpublishers.com The alkyl side chain can also be a point of initial attack, often through monooxygenation of the methyl groups or oxidation of the double bond. nih.gov Genera such as Pseudomonas, Mycobacterium, and Sphingomonas are well-known for their ability to degrade PAHs. gavinpublishers.com

Fungi: Ligninolytic fungi utilize powerful, non-specific extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases to initiate oxidation. researchgate.net Non-ligninolytic fungi can use cytochrome P450 monooxygenases to transform PAHs into phenols and arene oxides. researchgate.net

The presence of an alkyl side chain can influence the degradation pathway, sometimes making biodegradation faster than for the unsubstituted parent PAH. nih.gov

Environmental Persistence Assessment

The environmental persistence of a compound refers to the length of time it remains in the environment before being broken down. While some radicals are short-lived, environmentally persistent free radicals (EPFRs) can have lifetimes ranging from minutes to months. lidsen.com

The persistence of this compound will be influenced by several factors:

Bioavailability: Its low water solubility, a common trait for PAHs, may limit its availability to microorganisms, causing it to accumulate in sediments and soils. researchgate.netnih.gov The production of biosurfactants by some microbes can enhance the solubility and degradation of such compounds. mdpi.com

Acclimation Period: Microbial communities may require a period of acclimation before they can efficiently degrade the compound. nih.gov

Co-contamination: The presence of other pollutants can affect degradation rates. For instance, studies have shown that indene can inhibit the biodegradation of BTEX compounds (benzene, toluene, ethylbenzene, and xylene). nih.gov Conversely, the presence of a more easily degradable PAH like naphthalene (B1677914) can sometimes enhance the degradation of more complex PAHs. mdpi.com

Table 2: Predicted Environmental Persistence of this compound